molecular formula C13H18ClN3OS B10866756 N-(4-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

N-(4-chloro-2-methylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

Cat. No.: B10866756
M. Wt: 299.82 g/mol
InChI Key: XXKODOOUECUHBQ-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorinated aromatic ring, a hydrazinecarbothioamide group, and a butanoyl side chain, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Hydrazinecarbothioamide Group: This step often starts with the reaction of thiosemicarbazide with an appropriate acyl chloride to form the hydrazinecarbothioamide intermediate.

    Introduction of the Aromatic Ring: The intermediate is then reacted with 4-chloro-2-methylphenyl isocyanate under controlled conditions to introduce the aromatic ring.

    Addition of the Butanoyl Side Chain: Finally, the compound is acylated with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the butanoyl side chain, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are typical.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, research is focused on its potential anti-cancer properties. The compound’s ability to interfere with cellular processes in cancer cells is under investigation, with promising preliminary results.

Industry

Industrially, it is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the normal function of these targets, leading to therapeutic effects. For example, in cancer cells, it may inhibit enzymes critical for cell division, thereby slowing down or stopping tumor growth.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLORO-2-METHYLPHENYL)-2-BUTANOYL-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but lacks the methyl group on the butanoyl side chain.

    N-(4-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOXAMIDE: Similar but with a carboxamide group instead of carbothioamide.

Uniqueness

N-(4-CHLORO-2-METHYLPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18ClN3OS

Molecular Weight

299.82 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(3-methylbutanoylamino)thiourea

InChI

InChI=1S/C13H18ClN3OS/c1-8(2)6-12(18)16-17-13(19)15-11-5-4-10(14)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,16,18)(H2,15,17,19)

InChI Key

XXKODOOUECUHBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=O)CC(C)C

Origin of Product

United States

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